5-Carbamoyl-2-methoxybenzoic acid
Overview
Description
5-Carbamoyl-2-methoxybenzoic acid is an organic compound with the molecular formula C9H9NO4 It is known for its unique structure, which includes a carbamoyl group and a methoxy group attached to a benzoic acid core
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to changes in cellular processes .
Mode of Action
It’s known that such compounds often work by binding to their target molecules and modulating their activity . This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Biochemical Pathways
For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially alter the function of that pathway .
Pharmacokinetics
The compound’s molecular weight is 19517, which may influence its absorption and distribution within the body .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in observable physiological effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the compound’s stability and its interaction with target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-methoxybenzoic acid typically involves the introduction of the carbamoyl and methoxy groups onto a benzoic acid derivative. One common method is the reaction of 5-amino-2-methoxybenzoic acid with phosgene or a similar reagent to form the carbamoyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-carbamoyl-2-hydroxybenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine group, resulting in 5-amino-2-methoxybenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products
The major products formed from these reactions include derivatives of this compound with modified functional groups, such as 5-carbamoyl-2-hydroxybenzoic acid, 5-amino-2-methoxybenzoic acid, and halogenated derivatives.
Scientific Research Applications
5-Carbamoyl-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxybenzoic acid: Similar structure but with an amino group instead of a carbamoyl group.
5-Carbamoyl-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxybenzoic acid: Lacks the carbamoyl group, making it less reactive in certain contexts.
Uniqueness
5-Carbamoyl-2-methoxybenzoic acid is unique due to the presence of both the carbamoyl and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-carbamoyl-2-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODFKNSUHOLONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529629 | |
Record name | 5-Carbamoyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89366-41-6 | |
Record name | 5-Carbamoyl-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40529629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-carbamoyl-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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